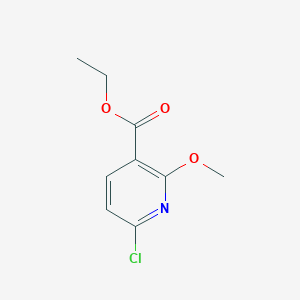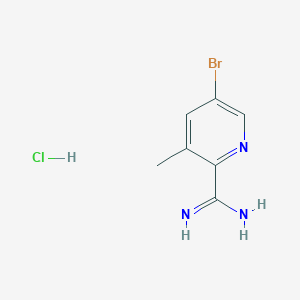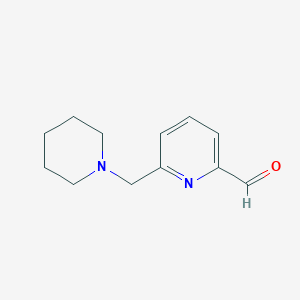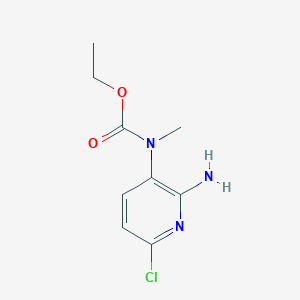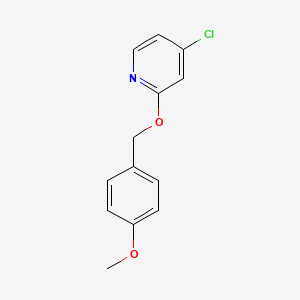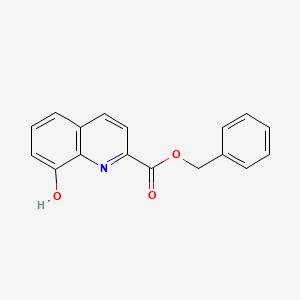
Benzyl 8-hydroxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a benzyl group attached to the 8-hydroxyquinoline-2-carboxylate moiety, which is a bicyclic structure consisting of a pyridine ring fused to a phenol ring. The hydroxyl group is attached to position 8 of the quinoline ring, and the carboxylate group is at position 2. This structure allows the compound to exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-hydroxyquinoline-2-carboxylate typically involves the alkylation of 8-hydroxyquinoline-2-carboxylic acid with benzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 8-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline derivatives, each exhibiting unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Benzyl 8-hydroxyquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Acts as a chelating agent for metal ions, useful in studying metal ion transport and storage in biological systems.
Medicine: Investigated for its potential anticancer, antimicrobial, and antifungal activities due to its ability to chelate metal ions and disrupt biological processes.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties
Wirkmechanismus
The mechanism of action of Benzyl 8-hydroxyquinoline-2-carboxylate primarily involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, disrupting their normal biological functions. This chelation can inhibit metal-dependent enzymes and interfere with metal ion transport and storage, leading to various biological effects. The compound’s ability to form complexes with metal ions also underlies its use in coordination chemistry and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
Methyl 8-hydroxyquinoline-2-carboxylate: Similar structure but with a methyl group instead of a benzyl group, exhibiting different chemical properties.
Xanthurenic acid: A derivative with additional hydroxyl groups, known for its role in biological systems as an iron chelator
Uniqueness
Benzyl 8-hydroxyquinoline-2-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural modification can lead to improved biological activity and different pharmacokinetic properties compared to other 8-hydroxyquinoline derivatives .
Eigenschaften
CAS-Nummer |
1072830-83-1 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
benzyl 8-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-7-13-9-10-14(18-16(13)15)17(20)21-11-12-5-2-1-3-6-12/h1-10,19H,11H2 |
InChI-Schlüssel |
YBHCSDOVWXWTPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



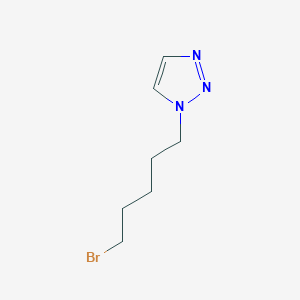

![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
